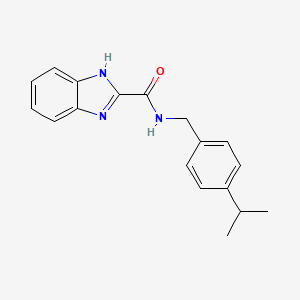![molecular formula C20H27N3O2 B5558417 N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide](/img/structure/B5558417.png)
N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Pyrazole derivatives, like the one , are part of a class of compounds known for their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
- The synthesis of pyrazole derivatives often involves multi-step chemical reactions. For example, Wang et al. (2018) discuss a complex synthesis process for a pyrazole derivative involving several steps and achieving a chemical yield of 13-14% (Wang et al., 2018).
Molecular Structure Analysis
- Pyrazole derivatives typically exhibit complex molecular structures. Girreser et al. (2016) describe the structural elucidation of a pyrazole derivative using NMR spectroscopy and mass spectrometry, highlighting the importance of identifying substituents and molecular geometry (Girreser, Rösner, & Vasilev, 2016).
Chemical Reactions and Properties
- These compounds can undergo various chemical reactions, including cyclizations and substitutions. Bondarenko et al. (2015) provide an example of cyclization reactions involving pyrazole carboxamides (Bondarenko et al., 2015).
Physical Properties Analysis
- The physical properties of pyrazole derivatives, such as melting points and solubility, can be determined using techniques like X-ray crystallography and thermal analysis. Kumara et al. (2018) explored these aspects in their study (Kumara et al., 2018).
Chemical Properties Analysis
- Chemical properties like reactivity and stability are key aspects of these compounds. Studies like those by Karrouchi et al. (2020) can provide insights into the reactivity and potential biological activities of pyrazole derivatives (Karrouchi et al., 2020).
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Bioactivity
The microwave-assisted synthesis of new pyrazolopyridines was explored, highlighting their potential antioxidant, antitumor, and antimicrobial activities. This study indicates the versatility of pyrazole derivatives in medicinal chemistry, suggesting potential areas of application for N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide in drug discovery and biological studies (El‐Borai et al., 2013).
Corrosion Inhibition
Research on bipyrazolic type organic compounds, including their inhibitive action towards the corrosion of pure iron in acidic media, was conducted. This implies that N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide could be investigated for its potential use as a corrosion inhibitor, leveraging the structural properties of pyrazole derivatives (Chetouani et al., 2005).
Polymerization and Material Science Applications
The controlled, room-temperature RAFT polymerization of N-isopropylacrylamide showcases the integration of pyrazole derivatives into polymer science, potentially opening research avenues for N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide in materials science and engineering for drug delivery or tissue engineering applications (Convertine et al., 2004).
Cytotoxic Activity and Drug Discovery
A study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrates the importance of pyrazole derivatives in the development of new therapeutic agents. Such research underlines the potential medicinal applications of N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide in targeting specific diseases or conditions (Deady et al., 2003).
Eigenschaften
IUPAC Name |
N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-13(2)23-15(4)18(14(3)21-23)11-22(5)20(24)17-10-16-8-6-7-9-19(16)25-12-17/h6-9,13,17H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRQDLRWLGCNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CN(C)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)


![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)
![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)


![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)
![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)

![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)
![(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)